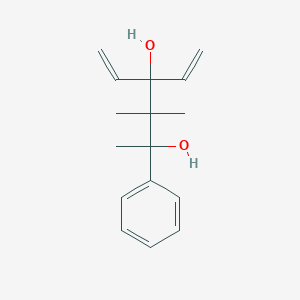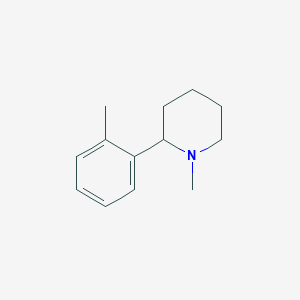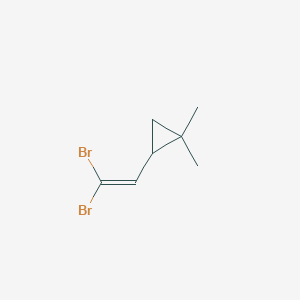
(2Z)-N-(2,6-Dimethylphenyl)-3-(propan-2-yl)-1,3-thiazol-2(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(2,6-Dimethylphenyl)-3-(propan-2-yl)-1,3-thiazol-2(3H)-imine: is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dimethylphenyl group and a propan-2-yl group attached to the thiazole ring, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,6-Dimethylphenyl)-3-(propan-2-yl)-1,3-thiazol-2(3H)-imine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2,6-dimethylbenzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Propan-2-yl Group: The propan-2-yl group can be added through an alkylation reaction using isopropyl bromide and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the thiazole ring may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles or tetrahydrothiazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenyl or propan-2-yl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles and tetrahydrothiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-(2,6-Dimethylphenyl)-3-(propan-2-yl)-1,3-thiazol-2(3H)-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its thiazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,6-Dimethylphenyl)-3-(propan-2-yl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. The thiazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The dimethylphenyl and propan-2-yl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-(2,6-Dimethylphenyl)-3-(methyl)-1,3-thiazol-2(3H)-imine: Similar structure but with a methyl group instead of a propan-2-yl group.
(2Z)-N-(2,6-Dimethylphenyl)-3-(ethyl)-1,3-thiazol-2(3H)-imine: Similar structure but with an ethyl group instead of a propan-2-yl group.
(2Z)-N-(2,6-Dimethylphenyl)-3-(butyl)-1,3-thiazol-2(3H)-imine: Similar structure but with a butyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of (2Z)-N-(2,6-Dimethylphenyl)-3-(propan-2-yl)-1,3-thiazol-2(3H)-imine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The propan-2-yl group provides steric hindrance, affecting the compound’s reactivity and interaction with biological targets. This makes it a valuable molecule for research and industrial applications.
Properties
CAS No. |
61677-41-6 |
|---|---|
Molecular Formula |
C14H18N2S |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3-propan-2-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C14H18N2S/c1-10(2)16-8-9-17-14(16)15-13-11(3)6-5-7-12(13)4/h5-10H,1-4H3 |
InChI Key |
XLOZFGZHJNPQPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C=CS2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[8-(Naphthalen-1-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B14563355.png)
![N-Acetyl-N-[3-bromo-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14563361.png)








![4-{[(2-Ethylhexyl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14563424.png)
![11-Methyl-1,2,4,5-tetrahydro-3H-azepino[4,3-b]quinolin-3-one](/img/structure/B14563439.png)

